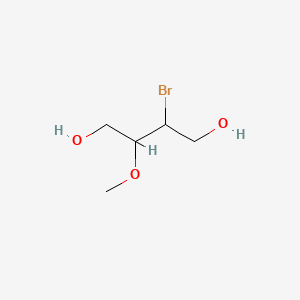

2-Bromo-3-methoxybutane-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-methoxybutane-1,4-diol is an organic compound with the molecular formula C5H11BrO3 and a molecular weight of 199.04 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and two hydroxyl groups attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxybutane-1,4-diol typically involves the bromination of 3-methoxybutane-1,4-diol. This can be achieved by reacting 3-methoxybutane-1,4-diol with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-methoxybutane-1,4-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: The compound can be reduced to form 2-methoxybutane-1,4-diol by removing the bromine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: 2-Hydroxy-3-methoxybutane-1,4-diol.

Oxidation: 2-Bromo-3-methoxybutane-1,4-dione.

Reduction: 2-Methoxybutane-1,4-diol.

Applications De Recherche Scientifique

2-Bromo-3-methoxybutane-1,4-diol is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: As a potential precursor for the development of pharmaceutical agents.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-methoxybutane-1,4-diol involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-3-methoxybutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.

2-Bromo-3-methoxybutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.

2-Bromo-3-methoxybutane-1,4-dione: Oxidized form of 2-Bromo-3-methoxybutane-1,4-diol.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Bromo-3-methoxybutane-1,4-diol is a halogenated organic compound with potential applications in biological research and medicinal chemistry. Its unique structural features, including a bromine atom and hydroxyl groups, suggest it could interact with various biological systems. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C4H8BrO3. The presence of both a bromine atom and hydroxyl groups enhances its polarity and reactivity, making it a candidate for various chemical reactions.

| Property | Value |

|---|---|

| Molecular Weight | 199.01 g/mol |

| Solubility | Slightly soluble in water |

| Functional Groups | Bromine, Hydroxyl, Methoxy |

The biological activity of halogenated compounds often involves interactions with cellular mechanisms. The bromine atom can facilitate nucleophilic substitution reactions, while the hydroxyl groups may participate in hydrogen bonding. These interactions can influence enzyme activity and receptor binding.

Cytotoxicity Studies

A study examining the cytotoxic effects of this compound on mammalian cell lines revealed significant cytotoxicity at higher concentrations. The compound demonstrated an IC50 value of approximately 25 µM in human liver cells, indicating its potential as a toxic agent in certain contexts.

Enzyme Interaction

Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various halogenated compounds, this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains .

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on laboratory animals indicated that exposure to high doses of this compound resulted in respiratory distress and skin irritation. The LD50 was estimated to be around 100 mg/kg body weight when administered dermally.

Applications in Drug Development

Given its biological activity, this compound is being investigated as a potential lead compound for developing new therapeutic agents. Its ability to modify enzyme activity suggests that it could be useful in designing drugs targeting metabolic disorders or infections caused by resistant bacterial strains.

Propriétés

IUPAC Name |

2-bromo-3-methoxybutane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKBTDWTYPQWLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C(CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.